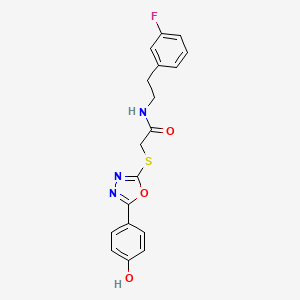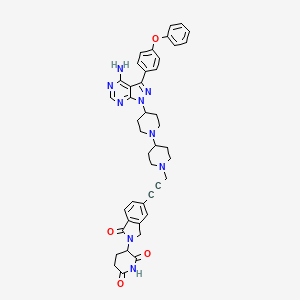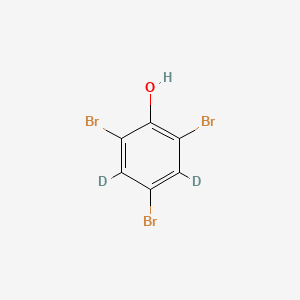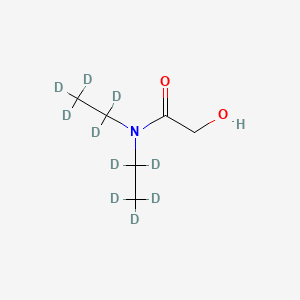
Neuraminidase-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-8 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. This compound is of significant interest in the development of antiviral therapies, particularly for influenza.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-8 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Common synthetic routes may involve:
Formation of the Core Scaffold: This step often involves cyclization reactions to form the central ring structure.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity to the neuraminidase enzyme.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: A more modern approach where reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Neuraminidase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of the neuraminidase enzyme.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for the treatment of influenza and other viral infections.
Industry: Used in the development of antiviral drugs and diagnostic assays.
Mechanism of Action
Neuraminidase-IN-8 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues on the surface of host cells and viral particles, which is essential for the release of new virions. The molecular targets include the catalytic residues of the neuraminidase enzyme, and the pathways involved are those related to viral replication and release.
Comparison with Similar Compounds
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor with a different administration route (inhalation).
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza.
Properties
Molecular Formula |
C18H16FN3O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24) |
InChI Key |
QTCZOFQMGHMJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)







![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)

